2-(Methylsulfonyl)benzamidine
Description
Contextual Significance of Benzamidine (B55565) and Sulfonyl Moieties in Advanced Organic Chemistry
The benzamidine moiety is a well-established pharmacophore in medicinal chemistry, primarily recognized for its ability to mimic a protonated arginine side chain and interact with serine proteases. Current time information in New York, NY, US.portlandpress.comatsjournals.org These enzymes play crucial roles in a variety of physiological processes, and their inhibition is a key strategy in the development of therapeutics for a range of diseases. portlandpress.com The amidine group, being basic, can form strong hydrogen bonds and electrostatic interactions with the active sites of these enzymes.
Similarly, the sulfonyl group is a prominent functional group in organic and medicinal chemistry. nih.gov Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific electronic and binding properties. nih.gov The incorporation of a methylsulfonyl group, in particular, can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.gov The combination of benzamidine and sulfonyl moieties within a single scaffold, as seen in 2-(Methylsulfonyl)benzamidine, offers a rich platform for exploring novel chemical interactions and biological activities.
| Property | Value/Description |
| Chemical Formula | C8H10N2O2S |
| CAS Number | 57076-00-3 |
| Molecular Weight | 198.24 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to have some aqueous solubility due to the polar sulfonyl and amidine groups. |
This table presents general chemical properties of this compound.
Overview of Research Trajectories for the this compound Scaffold
Research involving the this compound scaffold is primarily situated within the broader context of developing enzyme inhibitors, particularly for serine proteases like Factor Xa, which is a key enzyme in the blood coagulation cascade. thieme-connect.comscialert.net The ortho-substitution of the benzamidine ring with a methylsulfonyl group is a strategic design element. nih.gov This substitution can influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal binding with a target enzyme. nih.gov
Synthetic strategies towards related structures often involve multi-step sequences. For instance, the synthesis of ortho-substituted biphenyl (B1667301) benzamidines has necessitated the optimization of cross-coupling procedures to overcome the steric hindrance imposed by the ortho-substituent. thieme-connect.com The synthesis of benzamidine derivatives, in general, can be achieved through methods like the reaction of benzonitriles with amines or through the reduction of benzamidoximes.
Current research efforts appear to be focused on incorporating the 2-(methylsulfonyl)phenyl motif into larger, more complex molecules to probe structure-activity relationships (SAR). For example, studies on 2-(4-methylsulfonylphenyl)pyrimidines, which share the methylsulfonylphenyl component, have been conducted to develop potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov While not directly studying this compound itself, these investigations provide valuable insights into the types of interactions this scaffold can participate in and its potential as a building block in drug discovery.
| Research Area | Key Findings |
| Enzyme Inhibition | The benzamidine moiety is a known binder to serine proteases. The methylsulfonyl group can modulate binding affinity and selectivity. portlandpress.comthieme-connect.com |
| Structure-Activity Relationship (SAR) Studies | Ortho-substituents on the benzamide (B126) moiety are generally tolerated and can be beneficial for activity, depending on their steric and electronic properties. nih.gov |
| Synthetic Methodology | The synthesis of sterically hindered ortho-substituted benzamidines can be challenging and may require optimized cross-coupling reactions. thieme-connect.com |
This table summarizes key research findings related to the this compound scaffold and its components.
Scope and Academic Relevance of Current Investigations on the Chemical Compound
The academic relevance of this compound lies in its potential as a foundational structure for the design of novel, selective enzyme inhibitors. The specific placement of the methylsulfonyl group at the ortho position presents an interesting case for studying intramolecular interactions and their effect on binding affinity and selectivity. While direct and extensive research on this specific compound is not widely published, the principles derived from studies on related molecules underscore its importance.
Investigations into molecules containing the 2-(methylsulfonyl)phenyl fragment are contributing to a deeper understanding of how to fine-tune ligand-receptor interactions. scialert.netnih.gov For example, the methylsulfonyl group has been shown to be a beneficial substituent in some inhibitor designs, while in others, its size or electronic properties may be less favorable. scialert.net The ongoing exploration of such subtle structural modifications is a cornerstone of modern medicinal chemistry. Therefore, this compound serves as a valuable, albeit currently under-investigated, scaffold for academic research aimed at elucidating the principles of rational drug design.
Structure
3D Structure
Properties
CAS No. |
57076-00-3 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) |
InChI Key |
LAJXDTGSTZIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methylsulfonyl Benzamidine and Its Derivatives
Classical and Established Synthetic Routes to the 2-(Methylsulfonyl)benzamidine Core
The traditional synthesis of the this compound scaffold relies on well-established, multi-step procedures that have been foundational in organic chemistry. These methods typically involve the transformation of a nitrile group into the desired amidine functionality.
Amidoxime-Mediated Synthesis Pathways
A prevalent and reliable method for preparing benzamidines proceeds through an N-hydroxyamidine, or amidoxime (B1450833), intermediate. dntb.gov.uanih.gov This two-step pathway begins with the conversion of the corresponding benzonitrile (B105546) into a benzamidoxime (B57231), which is subsequently reduced to the target benzamidine (B55565). patsnap.comgoogle.com
The initial step involves the addition of hydroxylamine (B1172632) to the nitrile. researchgate.net For the synthesis of this compound, this would involve reacting 2-(methylsulfonyl)benzonitrile (B1592557) with hydroxylamine hydrochloride in the presence of a base. patsnap.com Phase transfer catalysts, such as benzyltriethylammonium chloride, can be employed to facilitate this reaction under mild conditions (e.g., 40°C), improving yields and avoiding harsh reagents. patsnap.comsmolecule.com The resulting 2-(methylsulfonyl)benzamidoxime is a stable intermediate that can be isolated before the subsequent reduction step. patsnap.com
The conversion of the amidoxime to the amidine is a reduction reaction that cleaves the N-O bond. acs.org A variety of reducing agents and conditions have been developed for this transformation, showcasing the versatility of this pathway.
Table 1: Selected Methods for the Reduction of Amidoximes to Amidines
| Reducing Agent/System | Conditions | Comments | Source(s) |
|---|---|---|---|
| Reduced Zinc Powder | Isopropanol (B130326), Glacial Acetic Acid, 50°C | A classic and effective method using metal powder. | patsnap.com |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, Ethanol/Water, 60°C | Widely used in industrial applications for clean reduction. | google.com |
| Transfer Hydrogenation (e.g., Triethylsilane/PdCl₂) | Acetic Acid | A milder alternative to high-pressure hydrogenation. | researchgate.net |
| Ruthenium Carbonyl (Ru₃(CO)₁₂) | Carbon Monoxide (5 kg cm⁻²), 80°C | Offers high selectivity for deoxygenation. | researchgate.net |
Reduction-Based Approaches in Benzamidine Formation
This category focuses on the critical reduction step that forms the amidine. The most common application is the reduction of the benzamidoxime intermediate as previously discussed. For instance, a patented method describes the reduction of benzamidoxime using reduced zinc powder in a mixture of isopropanol and glacial acetic acid at elevated temperatures to yield benzamidine hydrochloride. patsnap.com
Catalytic hydrogenation is another cornerstone of reduction-based approaches. google.com The hydrogenation of a benzamidoxime intermediate over a palladium-on-carbon (Pd/C) catalyst is a frequently cited method. google.com This process is often favored for its efficiency and the clean nature of the reaction, which typically produces the desired product in high yield. google.com
Beyond the amidoxime route, the Pinner reaction represents a classical, non-reductive method for converting nitriles to amidines. This reaction involves treating the nitrile (e.g., 2-(methylsulfonyl)benzonitrile) with an alcohol and anhydrous hydrogen chloride to form an intermediate Pinner salt (an imino ether hydrochloride). This salt is then reacted with ammonia (B1221849) to produce the final benzamidine. researchgate.net While not a direct reduction, it is a fundamental transformation in the synthesis of this functional group.
Condensation and Cyclization Reactions Utilizing Benzamidine Precursors
Once synthesized, the this compound core is a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic systems. The amidine group can act as a binucleophile in condensation and cyclization reactions. researchgate.net
A prominent application is the synthesis of substituted pyrimidines. Benzamidine hydrochloride can react with β-dicarbonyl compounds or their equivalents in cyclocondensation reactions. For example, the reaction of benzamidine with β-fluoroenolate salts yields 5-fluoro-4-aminopyrimidines in excellent yields. beilstein-journals.org Similarly, it can participate in three-component reactions with aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) to form highly substituted pyrimidine (B1678525) derivatives. umich.edu
The benzamidine moiety is also a key building block for other heterocycles. It can undergo condensation with 2-aminobenzyl alcohols to form quinazolines, a reaction catalyzed by manganese complexes. mdpi.comnih.gov Furthermore, it can be used in oxidative cross-coupling reactions, such as the iodine-catalyzed reaction with methyl ketones to produce α-ketoimides. nih.gov
Table 2: Examples of Cyclization and Condensation Reactions with Benzamidine
| Reactant(s) | Key Reagents/Catalyst | Product Scaffold | Source(s) |
|---|---|---|---|
| Aldehyde, Malononitrile | Triethylamine, Heat | 4-Amino-5-pyrimidinecarbonitrile | umich.edu |
| β-Fluoroenolate salt | Heat | 5-Fluoro-4-aminopyrimidine | beilstein-journals.org |
| Methyl Ketone | Iodine | α-Ketoimide | nih.gov |
| 2-Aminobenzyl alcohol | Mn(I) complex | Quinazoline | mdpi.comnih.gov |
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. mdpi.comchemmethod.com These principles have been applied to the synthesis of benzamidines, leading to advanced catalytic strategies and the use of multi-component reactions that improve atom economy and reduce waste. encyclopedia.pubrasayanjournal.co.in
Catalytic Strategies in Carbon-Nitrogen Bond Formation
Advanced catalytic systems offer direct and efficient routes to amidines, often bypassing the multi-step classical pathways. These methods focus on the strategic formation of carbon-nitrogen bonds. nih.gov
Copper-catalyzed systems have been developed for the direct synthesis of N-substituted benzamidines from nitriles and amines. mdpi.com One such protocol uses copper(I) chloride (CuCl) as a catalyst with a base and a ligand under an oxygen atmosphere to facilitate the nucleophilic addition of an amine to a nitrile. mdpi.com This approach provides a direct route to a diverse range of amidine derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and can be adapted for the synthesis of N-arylbenzamidines. researchgate.netmit.edu These reactions couple an aryl halide or triflate with an amine-containing compound, providing a regioselective method for producing highly substituted products. researchgate.net Furthermore, palladium catalysis can be used in carbonylative reactions, where carbon monoxide is incorporated to synthesize acyl amidines from aryl iodides and amidines. diva-portal.org These catalytic methods often feature high efficiency, broad substrate scope, and tolerance of various functional groups. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, epitomize the principles of green chemistry. nih.govresearchgate.netorganic-chemistry.org Benzamidines are excellent components in MCRs for the rapid assembly of diverse and complex heterocyclic libraries. beilstein-journals.org
The Biginelli reaction, a classic MCR, and its variations can utilize benzamidines to produce dihydropyrimidinones and related structures. researchgate.net A three-component reaction between an aldehyde, an active methylene compound (like ethyl cyanoacetate), and a benzamidine is a common strategy for synthesizing substituted pyrimidines, often enhanced by microwave irradiation to reduce reaction times and improve yields. beilstein-journals.org
Other novel MCRs have been developed using modern catalysts. For example, a manganese-catalyzed MCR involving benzamidine and two different alcohol molecules has been reported for the synthesis of tetrasubstituted pyrimidines. nih.gov These one-pot procedures offer significant advantages over traditional linear syntheses by minimizing purification steps, reducing solvent waste, and enabling the efficient generation of molecular diversity from simple precursors. umich.edursc.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in medicinal chemistry for the development of complex heterocyclic structures. rsc.org This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. rsc.orgscilit.com The use of microwave irradiation can eliminate the need for solvents in some reactions, leading to cleaner processes and simpler workups. rsc.org
In the synthesis of nitrogen-containing heterocycles, MAOS has proven to be particularly effective. rsc.org For instance, a catalyst-free microwave-assisted method for synthesizing benzimidazole (B57391) derivatives has been developed, affording products in high yields of 94% to 98% within a short reaction time of 5 to 10 minutes. scilit.com Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation. nih.gov
The efficiency of MAOS is highlighted in comparative studies. For example, the copper-catalyzed synthesis of fully substituted α-arylpyrroles showed a 25% higher yield in just one-fifth of the reaction time when compared to conventional heating methods. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Fully Substituted α-Arylpyrrole Derivative rsc.org
| Method | Catalyst | Reaction Time | Yield |
|---|---|---|---|
| Conventional Heating | Cu(OTf)₂ | 10 hours | 65% |
| Microwave-Assisted | Cu(OTf)₂ | 2 hours | 90% |
The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has also been optimized using microwave technology. shd-pub.org.rs In a specific protocol, starting amides were reacted with paraformaldehyde in the presence of a PPA/SiO₂ catalyst in toluene. shd-pub.org.rs The reaction mixture was irradiated in a microwave reactor at 100°C, achieving maximum conversion within 60 minutes. shd-pub.org.rs
Derivatization Strategies and Analogue Synthesis of this compound
Structural Modifications at the Amidine Functionality
The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a key feature of this compound. wikipedia.org Amidines are significantly more basic than their amide counterparts, with protonation occurring at the sp²-hybridized nitrogen to form a charge-delocalized amidinium ion. wikipedia.org This basicity and the potential for hydrogen bonding are crucial for the biological activity of many benzamidine-containing compounds.
Strategies for modifying the amidine functionality often involve substitutions at the nitrogen atoms. epo.org These modifications can be employed to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its absorption and distribution. google.com
Common derivatization approaches include:
N-Alkylation: The introduction of alkyl groups onto one or both nitrogen atoms of the amidine.
Cyclization: The incorporation of the amidine nitrogen atoms into a heterocyclic ring system, such as pyrrolidine (B122466) or piperidine. epo.org
In the context of Factor Xa inhibitors, the nature of the amidine substitution is critical. google.com While a highly charged, unsubstituted benzamidine is often optimal for interaction with the S1 pocket of the enzyme, derivatives with modified amidine elements can interact with other sites, such as the S4 sub-site. google.com
Table 2: Examples of Structural Modifications at the Amidine Functionality
| Modification Type | Example Structure | Resulting Group | Reference |
|---|---|---|---|
| N-Alkylation | R-C(=NH)-NH(Alkyl) | N-Alkylamidine | google.com |
| N,N-Dialkylation | R-C(=NH)-N(Alkyl)₂ | N,N-Dialkylamidine | google.com |
| Cyclization | R-C(=N)-[Pyrrolidine ring] | Pyrrolidin-1-yl(imino)methyl | epo.org |
| Cyclization | R-C(=N)-[Piperidine ring] | Piperidin-1-yl(imino)methyl | epo.org |
Substituent Variation on the Aromatic Ring System
The reactivity and properties of the benzene (B151609) ring in this compound can be profoundly influenced by the introduction of various substituents. libretexts.org These substituents can be classified as either activating or deactivating towards electrophilic aromatic substitution, based on their electron-donating or electron-withdrawing nature. libretexts.org
The electronic effects of substituents are a combination of inductive and resonance effects. libretexts.org For example, alkyl groups are generally activating due to their electron-donating inductive effect, while halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org
In the development of novel therapeutic agents, the strategic placement of substituents on the aromatic ring is a common approach to optimize potency, selectivity, and pharmacokinetic properties. For instance, in a series of N-benzyl-2-(4-(methylsulfonylmethyl) benzamido)benzene sulfonamide derivatives, various substituents were introduced onto the phenyl ring to investigate their impact on Factor Xa inhibitory activity. scialert.net
Table 3: Examples of Substituent Variation on the Aromatic Ring of Benzamidine Derivatives and Their Effects scialert.net
| Substituent at Position 4 | Resulting Compound | Biological Activity (FXa Inhibition at 500 µM) |
|---|---|---|
| None | 15a | 37% |
| Methyl | 15c | 23% |
| Bromo | 15d | 38% |
The introduction of a methoxy (B1213986) group at positions 2 and 5, along with a chloro group at position 4, resulted in a complete loss of inhibitory activity in one case. scialert.net
Heterocyclic Ring Incorporations and Fused Systems
The incorporation of heterocyclic rings and the creation of fused ring systems are widely used strategies in medicinal chemistry to generate novel scaffolds with diverse biological activities. wikipedia.org A heterocyclic compound is a cyclic structure containing atoms of at least two different elements in its ring(s). wikipedia.org Common heterocycles include 5- and 6-membered rings such as pyridine, thiophene, pyrrole, and furan. wikipedia.org
The fusion of a benzene ring with these heterocycles gives rise to important bicyclic systems like quinoline, benzothiophene, indole, and benzofuran. wikipedia.org These fused systems can serve as rigid scaffolds that orient substituents in a defined three-dimensional space, which can be advantageous for binding to biological targets.
The synthesis of pyrimidine derivatives bearing a methylsulfonyl group has been reported. researchgate.net Specifically, the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with amidines leads to the formation of 4-amino-5-methylsulfonylpyrimidines. researchgate.net Furthermore, condensation with α-aminoazoles, which contain an amidine fragment, can yield fused heterocyclic systems such as imidazo[1,2-a]pyrimidines. researchgate.net
The versatility of these synthetic approaches allows for the creation of a wide array of heterocyclic structures derived from or incorporating the core elements of this compound.
Table 4: Examples of Heterocyclic Systems Synthesized from Sulfonyl-Containing Precursors and Amidines researchgate.net
| Reactants | Resulting Heterocyclic System |
|---|---|
| 2-Methylsulfonyl-3-ethoxyacrylonitrile + Benzamidine | 2-Phenyl-4-amino-5-methylsulfonylpyrimidine |
| 3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile + 5-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine derivative |
| 3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile + 5-Amino-1,2,4-triazole | Triazolo[4,3-a]pyrimidine derivative |
| 3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile + 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole derivative |
Mechanistic Organic Chemistry and Reaction Dynamics Associated with 2 Methylsulfonyl Benzamidine
Elucidation of Reaction Mechanisms in Synthetic Transformations of the Chemical Compound
The reactivity of 2-(Methylsulfonyl)benzamidine is dictated by the interplay between the basic and nucleophilic amidine group and the powerfully electron-withdrawing methylsulfonyl group at the ortho position. This electronic arrangement influences the pathways of its synthetic transformations, which primarily involve reactions at the amidine moiety.
Key transformations of benzamidine (B55565) derivatives often include N-acylation, N-alkylation, and cyclocondensation reactions to form various heterocyclic systems. The mechanism for these reactions typically begins with the nucleophilic attack of one of the amidine nitrogen atoms on an electrophilic center. For instance, in the synthesis of pyrimidine (B1678525) or triazine rings, the benzamidine acts as a 1,3-dinucleophile.
A common transformation involves the reaction with β-dicarbonyl compounds or their equivalents to form substituted pyrimidines. The interaction of 2-methylsulfonyl-substituted acrylonitriles with amidines, for example, yields 4-amino-5-methylsulfonylpyrimidines. researchgate.net The generally accepted mechanism for such cyclizations proceeds through an initial Michael addition of the amidine nitrogen to the electron-deficient alkene, followed by an intramolecular cyclization with the elimination of a small molecule, such as an alcohol or amine. The ortho-methylsulfonyl group, due to its steric bulk and strong inductive effect, can influence the regioselectivity and rate of these cyclization reactions.
Mechanistic studies on the formation of related arylamidines have sometimes suggested the involvement of radical pathways, although ionic mechanisms are more commonly proposed for their transformations. researchgate.net In the context of this compound, transformations could be initiated by deprotonation of the amidine, enhancing its nucleophilicity for subsequent reactions. The electron-withdrawing nature of the sulfonyl group would increase the acidity of the amidine protons compared to an unsubstituted benzamidine.
| Transformation Type | Electrophilic Partner | Key Mechanistic Steps | Resulting Structure |
| N-Acylation | Acyl Chloride (R-COCl) | 1. Nucleophilic attack by amidine N on carbonyl C.2. Elimination of chloride ion.3. Proton transfer. | N-Acylbenzamidine |
| Cyclocondensation | β-Ketoester | 1. Nucleophilic attack by one amidine N on a carbonyl C.2. Intramolecular cyclization via attack of the second N.3. Dehydration. | Pyrimidinone Derivative |
| Heterocycle Formation | Cyanogen Bromide (BrCN) | 1. Nucleophilic attack by amidine N on the cyano C.2. Intramolecular cyclization.3. Tautomerization. | Aminotriazole Derivative nih.gov |
| Oxidative Coupling | Alcohols (with catalyst) | 1. Coordination to metal catalyst.2. Oxidative addition/Condensation steps.3. Reductive elimination. | 1,3,5-Triazine Derivative nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the headers.
Investigation of Catalytic Cycles and Intermediates in this compound Synthesis
The synthesis of this compound itself is a multi-step process for which catalytic methods are essential for efficiency and selectivity. st-andrews.ac.uk A plausible and common synthetic strategy involves the preparation of a key intermediate, 2-(methylsulfonyl)benzonitrile (B1592557), followed by its conversion to the target amidine.
Step 1: Synthesis of 2-(Methylsulfonyl)benzonitrile via Catalytic Cross-Coupling
The formation of the aryl-sulfone bond can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. A typical catalytic cycle, for example using a copper catalyst, would involve the coupling of 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) with a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na).
The catalytic cycle is proposed to proceed as follows:
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide (2-halobenzonitrile) to form a Cu(III)-aryl intermediate.
Ligand Exchange: The sulfinate salt coordinates to the copper center, displacing the halide.
Reductive Elimination: The aryl and methylsulfonyl groups couple, and the C-S bond is formed, regenerating the Cu(I) catalyst which re-enters the cycle.
Step 2: Conversion of Nitrile to Amidine
The most classic method for converting a nitrile to an amidine is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of anhydrous acid (e.g., HCl) to form an imino ether hydrochloride salt (a Pinner salt). This salt is a key intermediate. Subsequent treatment of the isolated Pinner salt with ammonia (B1221849) or an amine in a nucleophilic substitution reaction yields the desired amidine hydrochloride.
Catalytic Cycle for Aryl Sulfone Formation
A proposed catalytic cycle for the copper-catalyzed synthesis of the key intermediate, 2-(methylsulfonyl)benzonitrile.
| Reaction Stage | Catalyst/Reagent | Function | Key Intermediate |
| Aryl Sulfone Formation | Copper(I) salt (e.g., CuI) | Catalyst for C-S bond formation | Aryl-Cu(III) species |
| Aryl Sulfone Formation | Sodium Methanesulfinate | Source of the methylsulfonyl group | - |
| Amidine Formation (Pinner) | Anhydrous HCl / Alcohol (e.g., EtOH) | Forms the reactive intermediate | Imino ether hydrochloride (Pinner salt) |
| Amidine Formation (Pinner) | Ammonia (NH₃) | Nitrogen source for the amidine | This compound |
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Kinetic and Thermodynamic Studies of Key Reactions Involving the Chemical Compound
The outcome of a chemical reaction is governed by the principles of kinetics and thermodynamics. When a reaction can yield multiple products, the distribution is determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org For a molecule like this compound, with multiple reactive sites, these concepts are crucial.
Consider a hypothetical electrophilic addition reaction where an unsymmetrical electrophile (E-Nu) reacts with this compound. The electrophile 'E' could potentially add to either the imino (=NH) nitrogen or the amino (-NH₂) nitrogen of the amidine group.
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. The major product will be the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy (Ea). This is often the less sterically hindered pathway.
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. The major product will be the most stable one, i.e., the one with the lowest Gibbs free energy (ΔG). wikipedia.org This allows the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.
The ortho-methylsulfonyl group would exert a significant steric and electronic influence. Addition to the nitrogen atom closer to this bulky group would likely have a higher activation energy, making it the kinetically disfavored product. However, the stability of the final product (thermodynamic control) would depend on subtle electronic effects, intramolecular hydrogen bonding, and conformational strain.
Reaction Energy Profile
A representative energy profile diagram. Product A, the kinetic product, has a lower activation energy (Ea,kinetic) and forms faster. Product B, the thermodynamic product, is more stable (lower energy) and predominates under equilibrium conditions. wikipedia.org
The table below presents plausible, illustrative data for the hypothetical reaction described.
| Parameter | Kinetic Product (e.g., attack at less hindered N) | Thermodynamic Product (e.g., attack leading to more stable cation) | Significance |
| Activation Energy (Ea) | 60 kJ/mol | 75 kJ/mol | Lower Ea for the kinetic product leads to a faster reaction rate. |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ s⁻¹ | 2.0 x 10⁻⁵ s⁻¹ | The kinetic product is formed ~75 times faster at this temperature. |
| Gibbs Free Energy (ΔG°) | -10 kJ/mol | -25 kJ/mol | The thermodynamic product is more stable, as shown by the more negative ΔG°. samipubco.com |
| Enthalpy (ΔH°) | -15 kJ/mol | -35 kJ/mol | The formation of the thermodynamic product is more exothermic. samipubco.com |
| Entropy (ΔS°) | -17 J/mol·K | -33 J/mol·K | The formation of the thermodynamic product results in a greater loss of entropy, possibly due to a more ordered structure. samipubco.com |
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Computational and Theoretical Chemistry Studies of 2 Methylsulfonyl Benzamidine
Molecular Modeling and Geometry Optimization of the Chemical Compound
Molecular modeling of 2-(methylsulfonyl)benzamidine begins with establishing its three-dimensional structure. This initial structure, often based on idealized bond lengths and angles, is then subjected to geometry optimization. computationalscience.org This process aims to find the coordinates of the atoms that correspond to a local or global energy minimum on the potential energy surface, representing the most stable conformation of the molecule. github.io
Various computational methods can be employed for geometry optimization, ranging from molecular mechanics to more computationally intensive semi-empirical and ab initio quantum mechanics methods. computationalscience.org The choice of method depends on the desired accuracy and available computational resources. For instance, semi-empirical methods like PM3 can provide a reasonable structure with reduced computational time. computationalscience.org The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule until a stationary point is reached, characterized by a vanishing first-order energy derivative. github.io The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.
Quantum Chemical Investigations of Electronic Structure and Reactivity (e.g., DFT, NBO Analysis)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of this compound. researchgate.net DFT calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. researchgate.netphyschemres.org
Key parameters calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into where the molecule is likely to interact with other chemical species. nih.gov
These quantum chemical investigations provide a detailed understanding of the electronic properties of this compound, which is essential for predicting its reactivity and interactions with biological targets.
In silico Prediction of Molecular Interactions and Binding Modes for the Chemical Compound
In silico methods are instrumental in predicting how this compound might interact with biological targets, such as enzymes or receptors. Molecular docking is a primary computational technique used for this purpose. pnrjournal.com It predicts the preferred orientation and conformation (the "pose") of the ligand when it binds to a target protein. pnrjournal.comkobe-u.ac.jp
The process of molecular docking involves:
Preparation of the Ligand and Target: Three-dimensional structures of both this compound and the target protein are required.
Sampling Conformational Space: The algorithm explores various possible binding poses of the ligand within the active site of the protein.
Scoring: A scoring function estimates the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. kobe-u.ac.jp
The results of molecular docking studies can reveal key interactions, such as:
Hydrogen bonds: These are crucial for the specificity and stability of ligand-protein complexes. researchgate.net
Hydrophobic interactions: These play a significant role in the binding of nonpolar parts of the ligand. nih.gov
Electrostatic interactions: The electrostatic complementarity between the ligand and the protein's binding pocket is important for molecular recognition. mit.eduresearchgate.net
By identifying these interactions, researchers can understand the structural basis for the compound's activity and make informed decisions for further lead optimization. researchgate.net
Computational Approaches for Structure-Activity Relationship (SAR) Prediction
Computational methods are vital for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to predict the activity of new compounds based on their physicochemical properties or structural features. researchgate.net
The development of a QSAR model typically involves:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
3D-QSAR methods, which consider the three-dimensional properties of the molecules, can provide more detailed insights into the SAR. researchgate.net The information gleaned from SAR and QSAR studies is invaluable for guiding the design of new analogs of this compound with improved potency and selectivity. researchgate.net For instance, understanding how modifications to the methylsulfonyl group or the benzamidine (B55565) moiety affect activity can lead to the rational design of more effective compounds. mit.edu
Biological Activity and Molecular Interactions of 2 Methylsulfonyl Benzamidine and Its Analogues
Enzyme Inhibition Profiles of the Chemical Compound and its Derivatives
The inhibitory activity of 2-(Methylsulfonyl)benzamidine and its analogues has been investigated against several key enzyme families, as detailed below.
Serine Protease Inhibition, with Emphasis on Factor Xa
Benzamidine (B55565) and its derivatives are recognized as competitive inhibitors of trypsin and other trypsin-like serine proteases, including Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The positively charged amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these proteases.
Research on a series of rac-benzenesulfonyl-glycyl-phenylalanine derivatives, which incorporate a benzamidine moiety, has identified compounds with high affinity for FXa. nih.govmdpi.com This suggests that the combination of a sulfonyl group and a benzamidine group can be favorable for FXa inhibition. The structure-activity relationship (SAR) of these inhibitors indicates that modifications to improve oral bioavailability and selectivity often involve replacing one of the strongly basic groups with a less basic or neutral one. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Benzamidine hydrochloride | Factor Xa | 110 μM |
| Benzamidine hydrochloride | Tryptase | 20 μM |
| Benzamidine hydrochloride | Trypsin | 21 μM |
| Benzamidine hydrochloride | uPA | 97 μM |
| Benzamidine hydrochloride | Thrombin | 320 μM |
| Benzamidine hydrochloride | tPA | 750 μM |
Cyclooxygenase Enzyme Inhibition, Particularly COX-2
The methylsulfonyl group is a key pharmacophore in a class of selective cyclooxygenase-2 (COX-2) inhibitors known as coxibs. This moiety is known to bind to a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.
While direct inhibition data for this compound against COX-2 is not available, extensive research on compounds containing a benzenesulfonamide or a 4-(methylsulfonyl)phenyl group highlights their potential as COX-2 inhibitors. For example, a series of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides were designed and synthesized as selective COX-2 inhibitors. researchgate.net One of the most potent compounds from this series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, exhibited an IC50 of 0.74 μM for COX-2. researchgate.net Similarly, pyridazine-based sulphonamide derivatives have shown effective COX-2 inhibition with IC50 values in the sub-micromolar range. iucr.org For instance, methanesulfonate and ethanesulfonate pyridazine derivatives showed IC50 values of 0.05 µM and 0.06 µM, respectively, against COX-2. iucr.org
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 μM | 85.13 μM | 114.5 |
| Methanesulfonate pyridazine derivative (7a) | 0.05 µM | 5.1 µM | 102 |
| Ethanesulfonate pyridazine derivative (7b) | 0.06 µM | 6.3 µM | 105 |
Inhibition of Other Enzymatic Targets (e.g., Papain-like Proteases, MAO, BuChE)
The structural motifs present in this compound suggest potential interactions with other enzyme systems.
Papain-like Proteases: While there is no specific data on the inhibition of papain-like proteases by this compound, various small molecules have been identified as inhibitors of these enzymes, such as the papain-like protease (PLpro) of SARS-CoV-2. rcsb.orgpdbj.org Given the diversity of structures that can inhibit these proteases, the potential of benzamidine derivatives warrants investigation.
Monoamine Oxidase (MAO): Substituted benzamide (B126) derivatives have been explored as selective MAO-B inhibitors for the potential treatment of neurodegenerative diseases. acs.org Although specific data for this compound is lacking, a related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was found to inhibit human MAO-A and MAO-B with IC50 values of 43.3 μM and 3.47 μM, respectively. mdpi.com This indicates that the benzenesulfonamide scaffold can be a starting point for the design of MAO inhibitors.
Butyrylcholinesterase (BuChE): N-substituted benzamide derivatives have been investigated as inhibitors of cholinesterases. rcsb.orgresearchgate.net For example, a series of N-benzyl benzamide derivatives were reported as selective sub-nanomolar inhibitors of BuChE. rcsb.org This suggests that the benzamide core, a related structure to benzamidine, can be a scaffold for developing potent and selective BuChE inhibitors.
| Compound | Target Enzyme | IC50 |
|---|---|---|
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A (human) | 43.3 μM |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B (human) | 3.47 μM |
| N-benzyl benzamide derivatives (e.g., S11-1014) | Butyrylcholinesterase (BChE) | Sub-nanomolar range |
Molecular Recognition and Binding Mode Analysis of the Chemical Compound
Understanding the molecular interactions between a ligand and its target protein is crucial for rational drug design. While specific crystallographic or detailed molecular modeling studies for this compound are limited, analysis of related compounds provides a basis for predicting its binding behavior.
Ligand-Protein Interaction Mapping (e.g., Hydrogen Bonding, Aromatic Stacking, Halogen Bonding)
The binding of benzamidine to serine proteases like trypsin has been extensively studied. The cationic amidine group forms a salt bridge with the carboxylate of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. Additionally, hydrophobic interactions with the sides of the S1 pocket contribute to the binding affinity.
In the case of this compound, the benzamidine portion would be expected to form similar interactions. The methylsulfonyl group at the 2-position could engage in additional interactions, potentially with residues lining the entrance of the active site. Molecular modeling studies of benzamidine-based thrombin inhibitors docked into a model of a snake venom serine proteinase have been used to understand their binding modes. nih.gov
For COX-2, the methylsulfonyl group is expected to play a key role in binding. It would likely occupy the secondary pocket, forming hydrogen bonds and van der Waals interactions with residues such as His90, Arg513, and Val523.
Conformational Analysis in Biological Environments
The conformation of benzamide derivatives in solution and in the solid state has been investigated using theoretical and experimental methods. nih.govresearchgate.net These studies show that the planarity of the benzamide group and the torsional angle between the phenyl ring and the amide group can vary depending on the substitution pattern. For N-substituted benzamides, the conformation is influenced by steric and electronic factors. nih.gov
Molecular dynamics simulations of the trypsin-benzamidine complex have provided insights into the binding process, revealing the existence of metastable intermediate states and multiple binding pathways. researchgate.net These simulations show that benzamidine can be stabilized by π-π stacking interactions with tyrosine residues and hydrogen bonds with various backbone and side-chain atoms before settling into its final bound conformation. researchgate.net While these studies provide a framework for understanding the conformational dynamics of benzamidine binding, specific simulations for this compound would be necessary to elucidate the influence of the methylsulfonyl group on its conformational preferences within a biological environment.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The exploration of the structure-activity relationship (SAR) of this compound and its analogues has been a critical area of research, primarily focused on optimizing their inhibitory activity against specific biological targets, such as cyclooxygenase-2 (COX-2). These studies systematically modify different parts of the molecule to understand how these changes affect its biological potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies have been instrumental in predicting their inhibitory potency against enzymes like COX-2.
These models often correlate physicochemical properties and structural descriptors of the molecules with their observed biological activities. For instance, a QSAR analysis might reveal that specific electronic, steric, or hydrophobic properties of the substituents on the benzamidine ring are crucial for high inhibitory activity. A study on COX-2 inhibitors demonstrated that a robust QSAR model could be developed with a high correlation coefficient (R²) of 0.972 for the training set, indicating a strong predictive capability. nih.gov Such models help in the rational design of new, more potent analogues by predicting their activity even before they are synthesized. nih.govnih.gov
The general steps involved in a QSAR analysis for COX-2 inhibitors include:
Dataset Selection: A series of compounds with known COX-2 inhibitory activities is chosen.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.
Model Generation: Statistical methods like multiple linear regression (MLR) are used to build a model correlating the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by using an external test set of compounds. nih.gov
QSAR studies on related scaffolds, such as 1,2,4-triazole bearing compounds, have also highlighted the importance of specific structural features for COX-2 inhibition. mdpi.com These studies often employ both atomic-based and field-based 3D-QSAR approaches to understand the spatial arrangement of functional groups necessary for optimal interaction with the enzyme's active site. mdpi.com
Positional and Stereochemical Effects on Biological Activity
The spatial arrangement of atoms and functional groups within a molecule, known as stereochemistry, can have a profound impact on its biological activity. Similarly, the position of substituents on the aromatic ring can significantly influence how the molecule interacts with its biological target.
For benzamidine analogues, the position of the amino group on the benzamide moiety has been shown to be a critical determinant of inhibitory capacity. nih.gov Studies on other classes of compounds have also demonstrated the importance of stereochemistry. For example, in a series of oxazolidinone derivatives, the linearly attached benzotriazole derivative showed greater potency than the angularly attached one. nih.gov Furthermore, among the E/Z-isomers of the angularly attached derivatives, the E-isomer was found to be more potent. nih.gov This highlights that subtle changes in the three-dimensional structure can lead to significant differences in biological effect.
The impact of stereochemistry on biological activity is often due to the specific interactions between the drug molecule and its target protein, which is a chiral environment. The different spatial arrangements of enantiomers or diastereomers can lead to variations in binding affinity and, consequently, potency. For some compounds, only one stereoisomer may exhibit the desired biological activity, while the other may be inactive or even have undesirable effects. ankara.edu.trmalariaworld.org
Influence of Sulfonyl Group Position and Modifications on Activity
The methylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors, including this compound analogues. mdpi.com Its position and any modifications to it can drastically alter the compound's inhibitory activity and selectivity.
The para-sulfamoylphenyl moiety is crucial for the selectivity of many COX-2 inhibitors. mdpi.com The sulfonamide group is known to interact with a specific polar side pocket present in the COX-2 enzyme but not in COX-1, which is a key factor in the selective inhibition of COX-2. nih.gov This interaction often involves the formation of hydrogen bonds with amino acid residues such as Gln178, Leu338, and Ser339 within this pocket. nih.gov
The following table summarizes the COX-2 inhibitory activity of some dihydropyrazole derivatives containing a sulfonamide moiety, illustrating the impact of different substituents.
| Compound | R | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4b | 4-F | 0.35 ± 0.02 | 48.07 ± 3.16 | 137.3 |
| Celecoxib | 0.41 ± 0.03 | 59.78 ± 4.25 | 145.8 | |
| Data from reference mdpi.com |
This data indicates that even small changes to the substituents on the core structure can lead to significant differences in inhibitory activity and selectivity against COX-2. mdpi.com
Applications of this compound as Chemical Probes and Radioligands
The unique properties of this compound and its analogues have led to their development and use as specialized tools in biomedical research, particularly as chemical probes for studying enzyme activity and as radioligands for in vivo imaging.
Development and Application in Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. mdpi.comnih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. nih.govwikipedia.org
Analogues of this compound can be designed as activity-based probes (ABPs) to target specific enzymes. The benzamidine moiety can serve as a recognition element for certain proteases, while the methylsulfonyl group can be modified to incorporate a reactive warhead. These probes can then be used to selectively label and identify active enzymes in a proteome, providing valuable insights into their roles in health and disease. mdpi.com
The general workflow of an ABPP experiment involves:
Probe Incubation: The chemical probe is introduced to a biological sample (e.g., cell lysate, tissue homogenate).
Covalent Labeling: The probe covalently modifies the active site of its target enzyme(s).
Detection and/or Enrichment: The tagged enzymes are then visualized (e.g., by fluorescence) or enriched (e.g., using biotin-streptavidin affinity chromatography) for subsequent identification by mass spectrometry. wikipedia.org
This approach allows for the direct measurement of enzyme activity rather than just protein abundance, providing a more accurate picture of the functional state of the proteome. wikipedia.org
Radiosynthesis and Preclinical Evaluation as Imaging Agents (e.g., PET ligands for COX-2)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living subjects. scienceopen.com This is achieved through the use of radioligands, which are molecules labeled with a positron-emitting radionuclide (e.g., carbon-11 or fluorine-18).
Analogues of this compound have been developed as PET ligands for imaging COX-2 expression in vivo. nih.gov Overexpression of COX-2 is associated with various pathological conditions, including inflammation and cancer, making it an important diagnostic and therapeutic target. scienceopen.comfrontiersin.org
The development of a PET radioligand involves several key steps:
Synthesis of a Precursor: A precursor molecule is synthesized that can be readily radiolabeled in the final step.
Radiolabeling: The precursor is reacted with a radionuclide (e.g., [¹¹C]methyl iodide or [¹⁸F]fluoride) to produce the final radioligand. nih.govwustl.edu
Purification and Formulation: The radiolabeled compound is purified, typically by HPLC, and formulated for intravenous injection. nih.gov
Preclinical Evaluation: The radioligand is then evaluated in animal models to assess its biodistribution, pharmacokinetics, and ability to specifically bind to the target of interest. scienceopen.comfrontiersin.org
For example, a series of 2-(4-methylsulfonylphenyl)pyrimidine-based COX-2 inhibitors were synthesized and evaluated as potential PET radioligands. nih.gov From this series, promising candidates were selected based on their high inhibitory potency for COX-2, low affinity for COX-1, and suitable lipophilicity. These compounds were then successfully radiolabeled with carbon-11 and fluorine-18. nih.gov Such radioligands hold great promise for the non-invasive study of inflammation and for aiding in the development of new anti-inflammatory drugs. nih.gov
Advanced Analytical and Spectroscopic Characterization for Research on 2 Methylsulfonyl Benzamidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Methylsulfonyl)benzamidine. scilit.comresearchgate.net Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete picture of the molecular framework can be assembled. nih.govmdpi.comomicsonline.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the amidine group. The aromatic protons would appear as a complex multiplet system in the downfield region (typically δ 7.5-8.5 ppm) due to the influence of both the electron-withdrawing sulfonyl group and the amidine group. The methyl group protons would present as a sharp singlet, shifted downfield (around δ 3.0-3.5 ppm) by the adjacent sulfonyl group. The N-H protons of the amidine functional group are expected to appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the six aromatic carbons, the methyl carbon, and the amidinium carbon. The carbon of the C=N bond in the amidine group is typically observed significantly downfield (δ 160-170 ppm). The aromatic carbons would resonate in the δ 120-145 ppm range, with their specific shifts influenced by the positions of the substituents. The methyl carbon of the sulfonyl group would appear at a characteristic chemical shift in the aliphatic region (around δ 40-45 ppm).
The combination of these techniques allows for the complete assignment of all proton and carbon signals, confirming the constitution of this compound.
| Predicted ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic Protons | 7.5 - 8.5 (m, 4H) |
| -SO₂CH₃ | ~3.2 (s, 3H) |
| -C(NH)NH₂ | Variable, broad signals |
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic C-SO₂ | ~140 |
| Aromatic C-C(N)NH₂ | ~135 |
| Aromatic CH | 125 - 132 |
| -C (NH)NH₂ | ~165 |
| -SO₂C H₃ | ~43 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight with high accuracy. For this compound (C₈H₁₀N₂O₂S), the calculated monoisotopic mass is 198.0463 g/mol . In a typical high-resolution mass spectrometry (HRMS) experiment using electrospray ionization (ESI), the compound would be detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 199.0536.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.net By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced that can help confirm the compound's structure. The fragmentation of this compound is expected to involve cleavages at the bonds adjacent to the sulfonyl and amidine groups. Plausible fragmentation pathways could include the loss of the methyl group from the sulfonyl moiety or the cleavage of the amidine group.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M+H]⁺ | 199.05 |
| [M-NH₂]⁺ | 183.05 |
| [M-SO₂CH₃]⁺ | 120.07 |
| [C₇H₅O₂S]⁺ (benzoyl cation analogue) | 153.00 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. nih.gov For this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the molecule in the solid state, including the spatial relationship between the phenyl ring and the methylsulfonyl and benzamidine (B55565) substituents.
Furthermore, this analysis elucidates the intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. The amidine group, with its N-H donors and imine nitrogen acceptor, is capable of forming strong hydrogen bonds, which would likely be a dominant feature in the crystal lattice. Understanding these solid-state interactions is critical in materials science and pharmaceutical research. While specific crystal data for this compound is not widely published, a typical analysis would yield the parameters listed in the table below.
| Information Obtainable from X-ray Crystallography | |
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, etc. |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation in Research
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from starting materials, byproducts, or other components in a mixture. cdc.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of non-volatile and thermally sensitive compounds like this compound. unirioja.es A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the basic amidine group. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring exhibits strong absorbance. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. researchgate.net
Gas Chromatography (GC): Gas chromatography is generally used for volatile and thermally stable compounds. mmu.ac.uk Due to the low volatility and polar nature of the amidine and sulfonyl groups, this compound may exhibit poor chromatographic behavior (e.g., peak tailing) and could potentially decompose at the high temperatures required for GC analysis. cdc.govnih.gov To overcome these issues, derivatization to a more volatile, less polar analogue may be necessary before analysis. However, HPLC is generally the preferred method for this type of compound.
Future Research Directions and Emerging Applications for 2 Methylsulfonyl Benzamidine
Development of Novel Synthetic Methodologies for Enhanced Chemical Space Exploration
The exploration of 2-(Methylsulfonyl)benzamidine's full potential is contingent on the availability of efficient and versatile synthetic routes that allow for the creation of diverse analogues. Future research will likely focus on developing novel synthetic methodologies to expand the accessible chemical space around this core scaffold.
Current synthetic strategies for benzamidine (B55565) derivatives often involve multi-step processes. A common approach is the Pinner reaction, which converts a nitrile (in this case, 2-(methylsulfonyl)benzonitrile) into an amidine. nih.gov Another patented method for benzamidine derivatives involves the hydrogenation reduction of benzamidoxime (B57231), which is formed from the corresponding benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride, using an ionic liquid-supported nano-metal catalyst for a greener and more efficient process. google.com
Future efforts could focus on:
Late-Stage Functionalization: Developing methods to introduce or modify the methylsulfonyl group and other substituents on a pre-formed benzamidine ring. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This could be particularly advantageous for reactions that are hazardous or difficult to control in batch processes.
Catalytic Methods: Exploring new catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have been used to introduce aryl groups and other functionalities to related benzoylguanidine structures. nih.gov This could allow for the synthesis of analogues with diverse substitutions that are not accessible through traditional methods.
| Synthetic Approach | Description | Potential Advantages | Reference |
| Pinner Reaction | Conversion of a nitrile precursor, 2-(methylsulfonyl)benzonitrile (B1592557), into the corresponding amidine using anhydrous HCl and an alcohol, followed by ammonolysis. | Well-established and reliable method for amidine synthesis. | nih.gov |
| Catalytic Hydrogenation | Reduction of a benzamidoxime intermediate using a catalyst, such as an ionic liquid-supported rhodium catalyst. | Offers a greener and more efficient synthetic route with recoverable catalysts. | google.com |
| Palladium-Catalyzed Cross-Coupling | Introduction of various substituents (e.g., alkyl, aryl groups) onto the aromatic ring using reactions like the Suzuki coupling. | Allows for significant structural diversity and the synthesis of complex analogues. | nih.gov |
| Sulfochlorination/Methylation | A sequence of standard reactions to introduce the methylsulfonyl group onto the benzoic acid precursor before its conversion to the amidine. | A standard and reliable method for installing the key methylsulfonyl group. | nih.gov |
Exploration of New Biological Targets and Pathways for the Chemical Compound
While the benzamidine core suggests an affinity for serine proteases, the unique electronic and steric properties imparted by the 2-methylsulfonyl group may lead to interactions with novel biological targets. wikipedia.orgebi.ac.uk A crucial future direction is a systematic and unbiased exploration of new targets and pathways for this compound.
A structurally related compound, (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, was developed as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardioprotection. nih.gov This finding strongly suggests that ion channels and transporters should be a key area of investigation for this compound. Furthermore, large-scale drug discovery pipelines have identified other potential targets for small molecules, such as the AAA-ATPase p97, which is involved in protein quality control. nih.gov
Future research should involve:
Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to identify the effects of the compound on cellular phenotypes without a preconceived target.
Proteome-Wide Profiling: Employing chemoproteomic techniques, such as affinity chromatography or activity-based protein profiling, to identify direct binding partners of this compound in an unbiased manner.
Target-Based Screening: Systematically screening the compound against large panels of proteins, particularly serine proteases and ion transporters, to identify specific and potent interactions.
| Potential Target Class | Rationale | Key Examples | Reference |
| Serine Proteases | The benzamidine moiety is a classic pharmacophore for inhibiting these enzymes. | Trypsin, Thrombin, Plasmin | ebi.ac.uk |
| Na+/H+ Exchangers (NHE) | A structurally related methylsulfonyl-containing benzoylguanidine is a potent NHE-1 inhibitor. | NHE-1 | nih.gov |
| AAA-ATPases | Genome-scale discovery pipelines have identified proteins like p97 as druggable targets in various organisms. | p97/VCP | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Target Identification and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.govijettjournal.org The integration of these computational tools represents a significant opportunity for advancing the research and development of this compound and its analogues.
Key applications include:
Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogues, allowing for the prioritization of compounds for synthesis.
De Novo Design: Using generative adversarial networks (GANs) or other deep learning architectures to create novel molecular structures based on desired properties and the core this compound framework. crimsonpublishers.com
Target Prediction: Employing ML algorithms trained on known drug-target interaction data to predict the most likely biological targets of this compound, guiding experimental validation.
| AI/ML Application | Description | Potential Impact | Reference |
| Target Identification | Analyzing large-scale biological data to identify and validate novel protein targets. | Accelerates the discovery of new therapeutic applications for the compound. | annexpublishers.combpasjournals.com |
| Virtual Screening | Using machine learning models to screen large virtual libraries of analogues against a specific target. | Reduces the time and cost associated with high-throughput screening. | nih.gov |
| Generative Design | Employing deep learning to design novel molecules with optimized properties. | Creates next-generation analogues with improved potency and selectivity. | crimsonpublishers.com |
| Property Prediction | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new analogues. | Improves the success rate of lead optimization by identifying potential liabilities early. | nih.gov |
Application in Chemical Biology as Tool Compounds for Mechanistic Studies
A high-quality chemical probe is a small molecule that is potent, selective, and cell-active, allowing researchers to modulate the function of a specific protein to study its biological role. nih.gov Benzamidine itself has been used as a spectroscopic probe to study the active sites of trypsin-like enzymes. nih.gov If this compound is found to be a potent and highly selective modulator of a single biological target, it could be developed into a valuable chemical probe.
The development of this compound as a chemical tool would involve:
Selectivity Profiling: Rigorously testing the compound against a broad range of related and unrelated targets to confirm its specificity. Poorly characterized or non-specific tools can lead to misleading results. youtube.com
Mechanism of Action Studies: Elucidating how the compound engages its target at a molecular level (e.g., competitive, non-competitive, or allosteric inhibition).
Development of a Negative Control: Synthesizing a structurally similar analogue that is inactive against the target. This control is crucial for verifying that the observed biological effects are due to the modulation of the intended target.
Such a probe would enable researchers to investigate the temporal dynamics of a specific protein's function in complex biological systems, an application that is complementary to genetic methods like CRISPR or RNAi. nih.govyoutube.com
Design of Next-Generation Analogues with Improved Potency and Selectivity
A primary goal of future research will be the rational design of next-generation analogues of this compound with enhanced potency and selectivity for a validated biological target. This process relies on a detailed understanding of the structure-activity relationship (SAR).
Research on the related (2-methyl-5-(methylsulfonyl)benzoyl)guanidine inhibitors of NHE-1 provides a valuable template. In that study, researchers found that substitution at the 2-position of the benzoyl ring was critical for potency, likely by inducing a conformational restriction of the acylguanidine side chain. nih.gov Furthermore, systematic variations at other positions on the ring revealed that the volume and nature of the substituents were of crucial importance for activity. nih.gov
A similar strategy can be applied to this compound:
Systematic SAR Exploration: Synthesizing libraries of analogues with modifications at each position of the benzene (B151609) ring to probe the steric and electronic requirements of the target's binding pocket.
Structure-Based Design: If a crystal structure of the compound bound to its target can be obtained, computational modeling and structure-based design can be used to guide the synthesis of analogues that form more optimal interactions.
Bioisosteric Replacement: Replacing the methylsulfonyl or benzamidine groups with other functional groups that have similar physicochemical properties to improve pharmacokinetic profiles while maintaining or enhancing biological activity.
By systematically exploring the chemical space around the this compound scaffold, it will be possible to develop highly potent and selective compounds for therapeutic or research applications.
Q & A
Q. Advanced
- Acute Myeloid Leukemia (AML) : Laromustine’s efficacy was validated in AML cell lines (e.g., HL-60) via clonogenic assays .
- Pharmacokinetic Models : Use hepatic microsomes to assess metabolic stability and cytochrome P450 interactions .
How can reaction conditions be optimized for synthesizing methylsulfonyl derivatives?
Q. Basic
- Solvent Selection : Absolute ethanol minimizes side reactions during reductive amination .
- Temperature Control : Reflux (70–80°C) ensures complete hydrazide formation .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for sulfonylation of benzamidine precursors .
What mechanisms explain the disease resistance enhancement in plants treated with methylsulfonyl compounds?
Q. Advanced
- Pathogen Inhibition : Methylsulfonyl groups disrupt bacterial quorum sensing or membrane integrity, as seen in Xanthomonas oryzae .
- Host Defense Priming : Compounds upregulate plant defense genes (e.g., PR-proteins) without phytotoxicity .
What stability and storage guidelines apply to this compound?
Q. Basic
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Stability Indicators : Monitor melting points (e.g., 137–140°C for related sulfonic acids) to assess degradation .
How to design pharmacokinetic studies for methylsulfonyl-containing drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
